molecular formula C21H24N2O3S B258442 6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic Acid

6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic Acid

Cat. No.: B258442
M. Wt: 384.5 g/mol
InChI Key: VVSCFBOIOAMXIH-UHFFFAOYSA-N
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Description

6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic Acid: is a complex organic compound with a unique structure that combines a cyclohexene ring, a thiazole ring, and a butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic Acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Cyclohexene Ring Formation: The cyclohexene ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

    Final Coupling: The final step involves coupling the thiazole and cyclohexene intermediates through a carbamoylation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, to form epoxides or diols.

    Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, leading to the formation of thiazolidines or alcohols, respectively.

    Substitution: The aromatic butylphenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Thiazolidines, alcohols.

    Substitution: Nitro or sulfonyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The thiazole ring can interact with biological targets, making the compound a potential enzyme inhibitor.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds or π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The butylphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 6-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
  • 6-{[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Uniqueness:

  • The presence of the butyl group in 6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic Acid distinguishes it from its methyl and ethyl analogs, potentially altering its physical and chemical properties, such as solubility and reactivity.
  • The specific arrangement of functional groups in this compound may result in unique biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H24N2O3S/c1-2-3-6-14-9-11-15(12-10-14)18-13-27-21(22-18)23-19(24)16-7-4-5-8-17(16)20(25)26/h4-5,9-13,16-17H,2-3,6-8H2,1H3,(H,25,26)(H,22,23,24)

InChI Key

VVSCFBOIOAMXIH-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC=CCC3C(=O)O

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC=CCC3C(=O)O

Origin of Product

United States

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